1-(3-ヒドロキシ-2-メトキシフェニル)エタノン

概要

説明

科学的研究の応用

1-(3-Hydroxy-2-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach is the Hoesch condensation of orcinol with methoxyacetonitrile . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 3-methoxy-2-hydroxybenzaldehyde.

Reduction: Formation of 1-(3-hydroxy-2-methoxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

作用機序

The mechanism of action of 1-(3-Hydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit the activity of NADPH oxidase, reducing free radical generation and neutrophil infiltration, thereby protecting myocardial cells and cardiac function . This makes it a potential candidate for treating myocardial reperfusion injury.

類似化合物との比較

1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Similar structure but with different positioning of hydroxy and methoxy groups.

1-(4-Hydroxy-2-methoxyphenyl)ethanone: Another isomer with hydroxy and methoxy groups in different positions.

Uniqueness: 1-(3-Hydroxy-2-methoxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

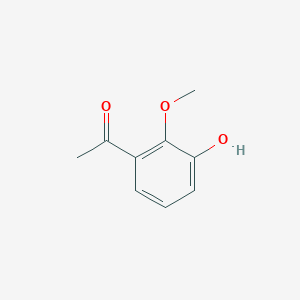

1-(3-Hydroxy-2-methoxyphenyl)ethanone, also known as 3-hydroxy-2-methoxyacetophenone, is an organic compound with the molecular formula C₉H₁₀O₃. This compound features a phenolic structure characterized by hydroxyl and methoxy substituents, which contribute to its unique chemical behavior and biological activity. Its potential therapeutic properties have garnered significant interest in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : Approximately 166.17 g/mol

- CAS Number : 204781-71-5

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups allows for various chemical reactions and interactions, enhancing its biological activity.

Antioxidant Activity

1-(3-Hydroxy-2-methoxyphenyl)ethanone exhibits notable antioxidant properties , which are essential for neutralizing free radicals and protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Analgesic Effects

Research indicates that this compound possesses analgesic effects , potentially making it useful in pain management therapies. Its mechanism may involve the inhibition of pain pathways, similar to other analgesics.

Gastrointestinal Motility Inhibition

The compound has been shown to inhibit gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders. This effect may be due to its interaction with specific receptors involved in gut motility regulation.

Antimicrobial Properties

Studies have explored the antimicrobial activity of 1-(3-Hydroxy-2-methoxyphenyl)ethanone, indicating its potential as a natural antimicrobial agent. It has been isolated from sources such as Fusarium oxysporum, highlighting its relevance in natural product chemistry and drug discovery .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory mediators. This suggests a role in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

The biological effects of 1-(3-Hydroxy-2-methoxyphenyl)ethanone are attributed to its interactions with various molecular targets:

- NADPH Oxidase Inhibition : The compound inhibits NADPH oxidase activity, reducing free radical generation and protecting myocardial cells from oxidative damage.

- Receptor Binding : It binds to specific receptors involved in pain perception and inflammation, altering cellular processes that lead to analgesic and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, 1-(3-Hydroxy-2-methoxyphenyl)ethanone demonstrated significant radical scavenging activity comparable to established antioxidants. The study utilized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify the antioxidant potential, revealing an IC50 value indicative of its effectiveness in neutralizing free radicals .

Case Study: Analgesic Mechanism Exploration

A pharmacological study investigated the analgesic properties of 1-(3-Hydroxy-2-methoxyphenyl)ethanone using animal models. Results indicated a dose-dependent reduction in pain responses, supporting its potential as an alternative analgesic agent. The underlying mechanism appeared linked to modulation of the central nervous system's pain pathways.

特性

IUPAC Name |

1-(3-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMHGDYDDWMTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?

A1: 1-(3-Hydroxy-2-methoxyphenyl)ethanone has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.

Q2: How was 1-(3-Hydroxy-2-methoxyphenyl)ethanone characterized in the research?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of 1-(3-Hydroxy-2-methoxyphenyl)ethanone. These methods included:

- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: Besides its presence as an impurity, has 1-(3-Hydroxy-2-methoxyphenyl)ethanone been found in any other contexts?

A3: Interestingly, 1-(3-Hydroxy-2-methoxyphenyl)ethanone, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。